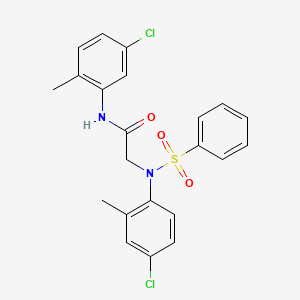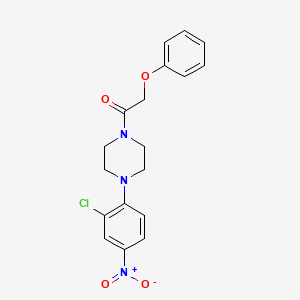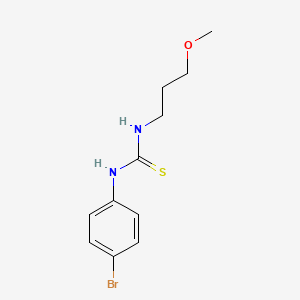
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as timolol, is a non-selective beta-adrenergic receptor blocker. It is commonly used to treat conditions such as hypertension, angina, and glaucoma.
Mecanismo De Acción
Timolol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking these receptors, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
Timolol has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and cardiac output, as well as a decrease in the production of renin and aldosterone. It can also cause bronchoconstriction in patients with asthma and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Timolol has a number of advantages and limitations when used in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating the beta-adrenergic receptor system. However, its non-selective nature can also make it difficult to study specific receptor subtypes, and its effects on other physiological systems can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor blockers, which could provide more targeted therapies with fewer side effects. Another area of interest is the investigation of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol's potential use in the treatment of other medical conditions, such as anxiety disorders and migraines. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol on the body.
Métodos De Síntesis
Timolol can be synthesized through a multistep process involving the reaction of 2-chloro-5-methylphenol with 2-methyl-1H-benzimidazole to form 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. This intermediate is then reacted with isopropylamine to form the final product, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Aplicaciones Científicas De Investigación
Timolol has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in reducing intraocular pressure in patients with glaucoma, as well as in the treatment of hypertension and angina. Additionally, it has been investigated for its potential use in the treatment of migraines and anxiety disorders.
Propiedades
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-8-15(19)18(9-12)23-11-14(22)10-21-13(2)20-16-5-3-4-6-17(16)21/h3-9,14,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPRQQRGDIPOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5090903.png)
![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)


![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)

![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)
